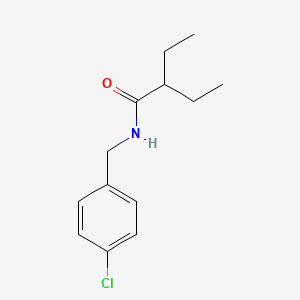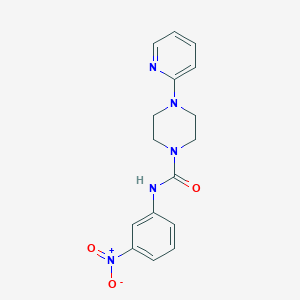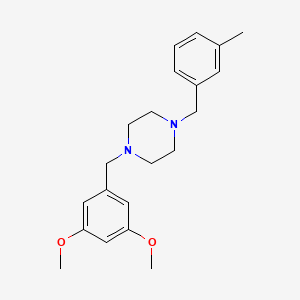
N-(4-chlorobenzyl)-2-ethylbutanamide
説明
N-(4-chlorobenzyl)-2-ethylbutanamide, also known as Etifoxine, is a chemical compound that belongs to the class of anxiolytic drugs. It is widely used in scientific research for its potential therapeutic effects in treating anxiety disorders.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-ethylbutanamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in regulating anxiety and stress responses. N-(4-chlorobenzyl)-2-ethylbutanamide enhances the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in anxiety symptoms.
Biochemical and physiological effects:
N-(4-chlorobenzyl)-2-ethylbutanamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. Additionally, it has been found to modulate the activity of ion channels, such as voltage-gated calcium channels and potassium channels, which are involved in the regulation of neuronal excitability. N-(4-chlorobenzyl)-2-ethylbutanamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(4-chlorobenzyl)-2-ethylbutanamide has several advantages for use in lab experiments. It has a high degree of selectivity for the GABAergic system, which allows for precise targeting of specific neuronal pathways. Additionally, it has a low toxicity profile, which makes it safe for use in animal studies. However, there are also limitations to its use in lab experiments. N-(4-chlorobenzyl)-2-ethylbutanamide has a short half-life, which may require frequent dosing to maintain therapeutic levels. Additionally, its effects may be influenced by factors such as age, sex, and genetic variability, which can complicate experimental design.
将来の方向性
There are several potential future directions for research on N-(4-chlorobenzyl)-2-ethylbutanamide. One area of interest is the development of novel analogs with improved pharmacological properties, such as longer half-life and increased selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-chlorobenzyl)-2-ethylbutanamide and its effects on different neuronal pathways. Finally, there is a need for clinical trials to evaluate the efficacy and safety of N-(4-chlorobenzyl)-2-ethylbutanamide in treating anxiety disorders and other neurological conditions.
合成法
N-(4-chlorobenzyl)-2-ethylbutanamide can be synthesized using a multistep process involving the reaction of 4-chlorobenzyl chloride with 2-ethylbutyric acid. The resulting intermediate is then converted to the final product through a series of chemical reactions, including esterification, amidation, and reduction. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and chromatography.
科学的研究の応用
N-(4-chlorobenzyl)-2-ethylbutanamide has been extensively studied for its anxiolytic and neuroprotective effects. It has been shown to have a positive impact on the cognitive and emotional symptoms of anxiety disorders, such as generalized anxiety disorder and panic disorder. Additionally, it has been found to have potential therapeutic applications in treating neuropathic pain, alcohol withdrawal syndrome, and sleep disorders.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-11(4-2)13(16)15-9-10-5-7-12(14)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGFHVXZLQORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982821 | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-ethylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6428-39-3 | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-ethylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B5872629.png)

![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5872642.png)

![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)


![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)


![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)


![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)